molecular formula C16H14FN3O2S B2969948 4-fluoro-2-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole CAS No. 897480-15-8

4-fluoro-2-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole

Cat. No.: B2969948
CAS No.: 897480-15-8
M. Wt: 331.37
InChI Key: GQEOAZRKFATJQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-fluoro-2-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole is a complex organic compound that features a benzothiazole core substituted with a fluorine atom and a piperazine ring attached to a furan-2-carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-2-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole typically involves multiple steps, starting with the preparation of the benzothiazole core One common method is the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative

The piperazine ring is then introduced via nucleophilic substitution reactions, often using piperazine and a suitable leaving group. The final step involves the coupling of the furan-2-carbonyl group to the piperazine ring, which can be achieved through amide bond formation using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-2-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl group can be reduced to alcohols.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products

    Oxidation: Furanones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

4-fluoro-2-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Materials Science: The compound’s electronic properties make it a candidate for use in organic electronics and photonics.

    Biological Studies: It can be used as a probe to study enzyme interactions and receptor binding due to its ability to form stable complexes with biological molecules.

Mechanism of Action

The mechanism of action of 4-fluoro-2-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole involves its interaction with specific molecular targets. The fluorine atom and the benzothiazole core can participate in hydrogen bonding and π-π interactions, respectively, enhancing the compound’s binding affinity to its targets. The piperazine ring provides additional sites for interaction, potentially modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    4-fluoro-2-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole: shares similarities with other benzothiazole derivatives, such as:

Uniqueness

The unique combination of a fluorine atom, a furan-2-carbonyl group, and a piperazine ring in this compound distinguishes it from other benzothiazole derivatives. This unique structure imparts distinct electronic and steric properties, making it a valuable compound for various applications.

Properties

IUPAC Name

[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O2S/c17-11-3-1-5-13-14(11)18-16(23-13)20-8-6-19(7-9-20)15(21)12-4-2-10-22-12/h1-5,10H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQEOAZRKFATJQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(C=CC=C3S2)F)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.